molecular formula C17H13ClF3NO B15040244 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B15040244
M. Wt: 339.7 g/mol
InChI Key: MDZCPRZACBHGOM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a prop-2-enamide moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate acylating agent to form an intermediate.

    Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-methylbenzaldehyde under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H13ClF3NO

Molecular Weight

339.7 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H13ClF3NO/c1-11-2-4-12(5-3-11)6-9-16(23)22-15-10-13(17(19,20)21)7-8-14(15)18/h2-10H,1H3,(H,22,23)/b9-6+

InChI Key

MDZCPRZACBHGOM-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.